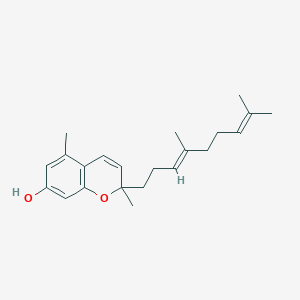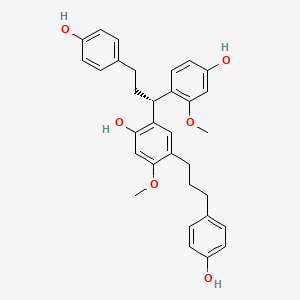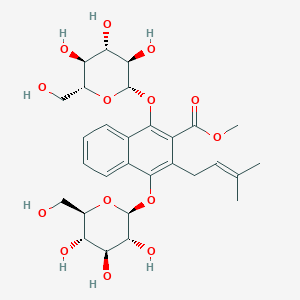
Stachartin C
Overview
Description
Stachartin C is a natural product derived from the cultures of the tin mine tailings-associated fungus Stachybotrys chartarum . It is a type of compound known as sesquiterpenoids . The molecular formula of Stachartin C is C29H41NO6 and it has a molecular weight of 499.64 g/mol .
Molecular Structure Analysis
The molecular structure of Stachartin C is quite complex, as indicated by its molecular formula C29H41NO6 . The InChI string representation of its structure isInChI=1S/C29H41NO6/c1-15(2)23(26(34)35-7)30-14-19-17(25(30)33)12-20(31)18-13-29(36-24(18)19)16(3)8-9-21-27(4,5)22(32)10-11-28(21,29)6/h12,15-16,21-23,31-32H,8-11,13-14H2,1-7H3/t16-,21+,22-,23?,28+,29-/m1/s1 . Physical And Chemical Properties Analysis
Stachartin C is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . The predicted boiling point is 655.3±55.0°C and the predicted density is 1.25±0.1 g/cm3 .Scientific Research Applications
Phenylspirodrimane Derivatives from Stachybotrys chartarum : Stachartins A – E, which include Stachartin C, were isolated from cultures of the tin mine tailings-associated fungus Stachybotrys chartarum. Their structures were elucidated by spectroscopic methods, including extensive 2D-NMR techniques, indicating their potential in biochemical research and drug development (Chunyu et al., 2016).
Stachartin F and Related Metabolites : A study identified a new phenylspirodrimane derivative, stachartin F, alongside known secondary metabolites from cultures of Stachybotrys chartarum. These compounds' structures were determined with spectroscopic analyses, highlighting their significance in natural product chemistry and potential pharmacological applications (Ding et al., 2019).
Cardioprotective Effects of Stachydrine : Although not directly related to Stachartin C, research on stachydrine, a major constituent of Leonurus japonicus Houtt, shows cardioprotective effects. It was found to ameliorate pressure overload-induced diastolic heart failure in rats by suppressing myocardial fibrosis, suggesting a potential therapeutic application for related compounds (Chen et al., 2017).
A Novel Phenylspirodrimane Dimer from Stachybotrys chartarum : Research identified stachartone A, a novel phenylspirodrimane dimer, in cultures of Stachybotrys chartarum. This compound was tested for cytotoxicity against human cancer cell lines, suggesting its potential use in cancer research and treatment (Ding et al., 2017).
Safety and Hazards
Stachartin C should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition and exposure should not be prolonged or repeated . If inhaled, move to fresh air immediately. If it comes into contact with skin, flush with plenty of water while removing contaminated clothing and shoes .
properties
IUPAC Name |
methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO6/c1-15(2)23(26(34)35-7)30-14-19-17(25(30)33)12-20(31)18-13-29(36-24(18)19)16(3)8-9-21-27(4,5)22(32)10-11-28(21,29)6/h12,15-16,21-23,31-32H,8-11,13-14H2,1-7H3/t16-,21+,22-,23?,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWMAZXFGSTHBM-NDVPSALTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(C(C)C)C(=O)OC)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)C(C(C)C)C(=O)OC)O)(CC[C@H](C2(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stachartin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







